![molecular formula C15H11ClN4O B2436959 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one CAS No. 2095416-98-9](/img/structure/B2436959.png)
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one is a compound with a molecular formula of C15H11ClN4O and a molecular weight of 298.73 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 4-chlorobenzenediazonium chloride with 1-phenyl-3-methyl-2-pyrazolin-5-one under controlled conditions . The reaction is carried out in an aqueous medium at a temperature of around 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological targets . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific azo group, which imparts distinct chemical and biological properties .
Biological Activity
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one, a compound with the molecular formula C15H11ClN4O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological properties of this compound, supported by various studies and findings.
- Molecular Formula : C15H11ClN4O
- Molecular Weight : 298.73 g/mol
- CAS Number : 2095416-98-9
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrazolone derivatives, including the compound . For instance, derivatives of pyrazolones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to this compound exhibited antibacterial effects comparable to commercial antibiotics like linezolid and cefaclor .
Antifungal Activity
The antifungal activity of pyrazolone derivatives has also been documented. A related study indicated that certain pyrazole compounds demonstrated superior antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Candida albicans . The presence of electron-donating groups on the aryl ring significantly enhanced this activity.
Antioxidant Properties
Research has identified antioxidant properties in pyrazolone compounds, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay has been employed to evaluate these properties, revealing that some derivatives possess potent antioxidant activity .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be significantly influenced by its structural components. The substitution patterns on the phenyl rings and the presence of halogen atoms appear to play a critical role in modulating its pharmacological properties. For example:
- Electron-donating substituents enhance antimicrobial activity.
- Electron-withdrawing groups tend to reduce this activity .
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to assess the antibacterial efficacy of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the structure led to increased potency against these pathogens. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) values, showing promising results .
Case Study 2: Antifungal Screening
In another study focused on antifungal screening, derivatives were tested against multiple fungal strains. The findings revealed that certain compounds exhibited significant inhibition zones compared to standard antifungals, indicating their potential as therapeutic agents in treating fungal infections .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)17-18-13-5-7-14(8-6-13)20-10-9-15(21)19-20/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUVIBSMJGHQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)N3C=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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